
1-(チオフェン-2-イルメチル)アゼチジン-3-オール
説明
1-(Thiophen-2-ylmethyl)azetidin-3-ol, also known as 1-TM-Azetidin-3-ol, is a compound belonging to the azetidin-3-ol family of molecules. It is a cyclic ether, which is a type of organic compound that contains a three-membered ring consisting of an oxygen atom and two carbon atoms. 1-TM-Azetidin-3-ol is an important research compound that has been extensively studied for its potential applications in a variety of scientific fields.
科学的研究の応用
分析化学
分析化学において、この化合物の誘導体は、クロマトグラフィーおよび分光法における標準物質または試薬として合成することができます。これらの用途は、複雑な混合物の定性および定量分析にとって重要であり、サンプル内のさまざまな物質の同定と測定を支援します。
これらの用途はすべて、科学研究における「1-(チオフェン-2-イルメチル)アゼチジン-3-オール」の幅広い有用性を示しています。 その多用途性は、複数の分野にわたっており、継続的な研究と探求の対象としての重要性を強調しています .
作用機序
Target of Action
The primary target of 1-(Thiophen-2-ylmethyl)azetidin-3-ol is Glutamate racemase . Glutamate racemase is an enzyme that plays a crucial role in the biosynthesis of the bacterial cell wall by catalyzing the conversion of L-glutamate to D-glutamate .
Mode of Action
It is known that inhibitors of glutamate racemase typically work by binding to the active site of the enzyme, preventing it from catalyzing the conversion of l-glutamate to d-glutamate .
Biochemical Pathways
The biochemical pathway affected by 1-(Thiophen-2-ylmethyl)azetidin-3-ol is the bacterial cell wall biosynthesis pathway . By inhibiting Glutamate racemase, the compound disrupts the production of D-glutamate, a key component of the peptidoglycan layer of the bacterial cell wall . This results in impaired cell wall synthesis and ultimately bacterial cell death .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of 1-(Thiophen-2-ylmethyl)azetidin-3-ol’s action are the disruption of bacterial cell wall synthesis and the subsequent death of the bacterial cell .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can generally affect the stability and efficacy of chemical compounds .
生化学分析
Biochemical Properties
1-(Thiophen-2-ylmethyl)azetidin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For instance, 1-(Thiophen-2-ylmethyl)azetidin-3-ol may interact with cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other substrates .
Cellular Effects
1-(Thiophen-2-ylmethyl)azetidin-3-ol has been shown to impact various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This compound may also affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of cells. Additionally, 1-(Thiophen-2-ylmethyl)azetidin-3-ol can influence cellular metabolism by affecting the activity of metabolic enzymes, leading to shifts in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-(Thiophen-2-ylmethyl)azetidin-3-ol involves its binding interactions with biomolecules. The compound’s thiophene ring can engage in hydrophobic interactions with non-polar regions of proteins, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can lead to conformational changes in proteins, affecting their function. Additionally, 1-(Thiophen-2-ylmethyl)azetidin-3-ol may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by stabilizing the active conformation of enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiophen-2-ylmethyl)azetidin-3-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Thiophen-2-ylmethyl)azetidin-3-ol is relatively stable under physiological conditions, but it may undergo degradation in the presence of reactive oxygen species or other oxidative agents. Long-term exposure to 1-(Thiophen-2-ylmethyl)azetidin-3-ol can lead to sustained changes in cellular signaling and metabolism, potentially resulting in adaptive responses or toxicity .
Dosage Effects in Animal Models
The effects of 1-(Thiophen-2-ylmethyl)azetidin-3-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, 1-(Thiophen-2-ylmethyl)azetidin-3-ol can induce toxic effects, such as oxidative stress, mitochondrial dysfunction, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing adverse effects .
Metabolic Pathways
1-(Thiophen-2-ylmethyl)azetidin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized metabolites. These metabolites may further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic flux of 1-(Thiophen-2-ylmethyl)azetidin-3-ol can influence the levels of other metabolites, potentially affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(Thiophen-2-ylmethyl)azetidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 1-(Thiophen-2-ylmethyl)azetidin-3-ol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-(Thiophen-2-ylmethyl)azetidin-3-ol within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-(Thiophen-2-ylmethyl)azetidin-3-ol is crucial for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals or post-translational modifications. For example, 1-(Thiophen-2-ylmethyl)azetidin-3-ol may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. The subcellular localization of 1-(Thiophen-2-ylmethyl)azetidin-3-ol can determine its specific biochemical and cellular effects .
特性
IUPAC Name |
1-(thiophen-2-ylmethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-7-4-9(5-7)6-8-2-1-3-11-8/h1-3,7,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSBPKMRLBRQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



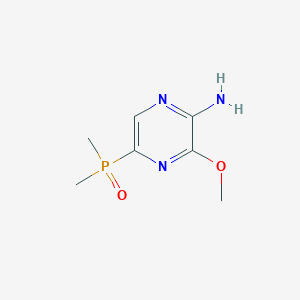


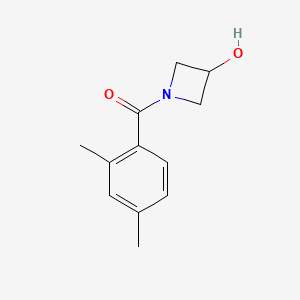
![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468847.png)
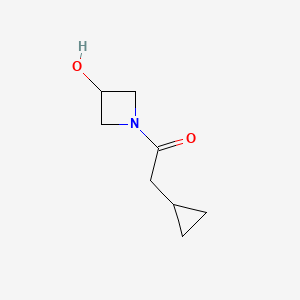
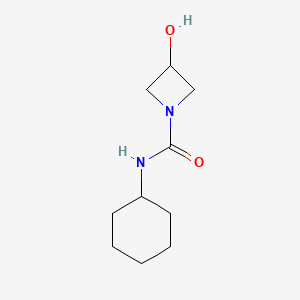
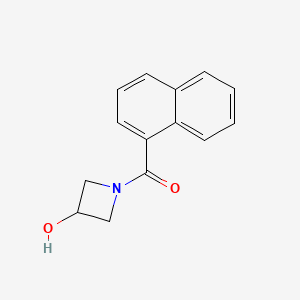

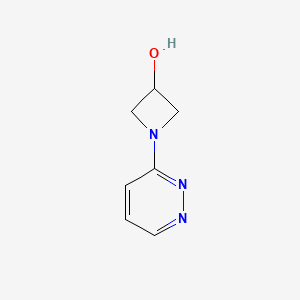
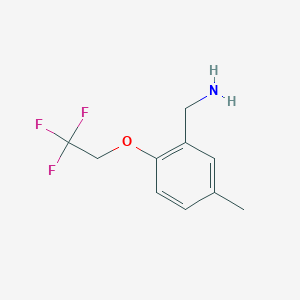

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one](/img/structure/B1468859.png)
